1-(4-piperidinyl)-L-proline is an amino acid derivative characterized by a proline backbone with a piperidine ring substituted at the fourth position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural and functional properties. The presence of the piperidine moiety enhances its ability to interact with biological targets, making it a subject of interest in various studies related to drug design and synthesis.
The biological activity of 1-(4-piperidinyl)-L-proline has been explored primarily through its interaction with various biological systems. It exhibits:
The synthesis of 1-(4-piperidinyl)-L-proline can be achieved through various methods:
1-(4-piperidinyl)-L-proline has several applications:
Studies on the interactions of 1-(4-piperidinyl)-L-proline with biological macromolecules have shown:
Several compounds share structural similarities with 1-(4-piperidinyl)-L-proline. A comparison highlights its unique features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| L-Proline | Basic amino acid structure | Natural occurrence; less complex |
| Piperidine | Saturated six-membered nitrogen ring | More basic; lacks amino acid properties |
| 4-Piperidone | Ketone group on piperidine | Different reactivity; potential for reduction |
| N-Methylpiperazine | Methyl substitution on piperazine | More basic; different pharmacological profile |
The uniqueness of 1-(4-piperidinyl)-L-proline lies in its combination of both amino acid characteristics and piperidine functionality, allowing it to engage in diverse
The discovery of 1-(4-piperidinyl)-L-proline emerged from advancements in structure-based drug design (SBDD) and peptide chemistry during the late 20th and early 21st centuries. While L-proline itself was first isolated in 1900 by Richard Willstätter, its derivatives, including 1-(4-piperidinyl)-L-proline, gained attention as researchers explored modified amino acids for therapeutic applications. The compound’s development is closely tied to efforts to optimize proline-based scaffolds for targeting enzymes such as arginase, which plays a role in immune regulation and cancer. Early synthetic routes involved stereoselective functionalization of L-proline cores, leveraging piperidine moieties to enhance binding affinity and pharmacokinetic properties.
1-(4-Piperidinyl)-L-proline is systematically named (2S)-1-(piperidin-4-yl)pyrrolidine-2-carboxylic acid, reflecting its bicyclic structure combining a pyrrolidine ring (from proline) and a piperidine substituent. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C~10~H~18~N~2~O~2~ |
| CAS Registry Number | 1024829-54-6 |
| SMILES | C1CC(N(C1)C2CCNCC2)C(=O)O |
| IUPAC Name | (2S)-1-(piperidin-4-yl)pyrrolidine-2-carboxylic acid |
| Molecular Weight | 198.27 g/mol |
The stereochemistry at the C2 position (S-configuration) is critical for its biological activity, as evidenced by its role in enzyme inhibition.
1-(4-Piperidinyl)-L-proline has become a privileged scaffold in drug discovery due to its structural versatility. Key applications include:
For example, substituting the piperidinyl group with polar moieties enhances interactions with catalytic residues in arginase, as demonstrated by crystallographic studies.
The structural framework of 1-(4-piperidinyl)-L-proline consists of two interconnected heterocyclic rings that define its three-dimensional architecture [3]. The primary structural unit is the pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom, which forms the core proline structure [3]. This pyrrolidine ring is substituted at the nitrogen position with a piperidine moiety, creating a bicyclic nitrogen-containing system.
The piperidine component represents a six-membered saturated heterocyclic ring containing one nitrogen atom, which connects to the pyrrolidine nitrogen at the 4-position of the piperidine ring [3]. This structural arrangement creates a unique molecular architecture where two different ring systems are linked through a nitrogen-nitrogen bond, resulting in a compound with distinct conformational properties compared to either ring system alone.
The systematic nomenclature reflects this structural complexity, with the compound being designated as (2S)-1-piperidin-4-ylpyrrolidine-2-carboxylic acid [3]. The stereochemical designation indicates the specific three-dimensional arrangement of atoms around the chiral center, which is crucial for understanding the compound's chemical behavior and potential biological activity.
1-(4-piperidinyl)-L-proline contains one defined stereocenter located at the carbon atom bearing the carboxylic acid group within the pyrrolidine ring [1]. This chiral center adopts the S configuration according to the Cahn-Ingold-Prelog priority rules, consistent with the L-proline stereochemistry [3]. The stereochemical designation is critical for defining the compound's optical activity and potential enantioselective interactions.
The chiral center exhibits tetrahedral geometry with four distinct substituents: the carboxylic acid group, the pyrrolidine ring carbon chain, the nitrogen atom of the pyrrolidine ring, and a hydrogen atom [8]. The specific spatial arrangement of these substituents creates the characteristic L-configuration that distinguishes this enantiomer from its mirror image.
Unlike some nitrogen-containing compounds, the nitrogen atoms in both ring systems do not constitute chiral centers due to rapid pyramidal inversion processes that occur at ambient temperature [8]. The pyrrolidine nitrogen undergoes inversion with an estimated frequency of billions of times per second, preventing the establishment of stable stereochemical configurations at these positions [8].
The solubility characteristics of 1-(4-piperidinyl)-L-proline are influenced by its dual nature as both an amino acid derivative and a bicyclic amine system [9]. The presence of both hydrophilic and lipophilic regions within the molecular structure creates amphiphilic properties that affect solubility in different solvent systems. The carboxylic acid functionality provides hydrogen bonding capability and ionic character in aqueous solutions, while the bicyclic nitrogen-containing framework contributes hydrophobic character.
Proline derivatives typically exhibit unusual solution properties compared to simple amino acids, showing behavior characteristic of hydrophilic colloids rather than typical small molecules [9]. This behavior is attributed to the formation of aggregates through stepwise stacking and hydrophobic interactions of the pyrrolidine ring systems [9]. The aggregation tendency influences solubility parameters and creates concentration-dependent solution properties.
The compound's solubility in aqueous systems is expected to be pH-dependent due to the ionizable carboxylic acid and amine functionalities [9]. At physiological pH, the molecule exists in zwitterionic form with the carboxylic acid deprotonated and the amine groups protonated, maximizing water solubility through electrostatic interactions with water molecules.
The crystalline properties of 1-(4-piperidinyl)-L-proline and its salt forms have been characterized through structural analysis of related compounds [10] [11]. The dihydrochloride salt form exhibits solid-state characteristics with specific molecular packing arrangements that influence stability and handling properties [10] [11]. The salt formation through protonation of the nitrogen atoms creates a more crystalline and stable form compared to the free base.
The molecular packing in the crystalline state is governed by intermolecular hydrogen bonding interactions between the carboxylic acid groups and the protonated nitrogen centers [10]. These interactions create three-dimensional networks that stabilize the crystal lattice and influence physical properties such as melting point, density, and mechanical characteristics.
The presence of multiple nitrogen atoms in the structure provides opportunities for extensive hydrogen bonding networks in the solid state, which can lead to polymorphic behavior depending on crystallization conditions [10]. Different polymorphic forms may exhibit varying solubility, stability, and processing characteristics.
The chemical stability of 1-(4-piperidinyl)-L-proline is influenced by the presence of multiple functional groups that can undergo various degradation reactions under different conditions [12] [13]. The pyrrolidine ring system, being derived from proline, exhibits stability characteristics similar to other proline derivatives, with degradation typically occurring through oxidative pathways or hydrolytic processes.
The carboxylic acid functionality is generally stable under neutral and mildly acidic conditions but may undergo decarboxylation reactions under extreme conditions or in the presence of specific catalysts [13]. The stability of this functional group is enhanced by its attachment to the pyrrolidine ring system, which provides steric protection against certain degradation pathways.
The nitrogen atoms in both ring systems represent potential sites for oxidative degradation, particularly under conditions of elevated temperature, extreme pH, or in the presence of strong oxidizing agents [13]. The secondary amine character of these nitrogen atoms makes them susceptible to N-oxidation reactions that can lead to the formation of N-oxide derivatives.
Storage conditions significantly impact the long-term stability of the compound, with recommended storage at temperatures between 2°C and 30°C to minimize degradation rates [12]. Protection from light and moisture is typically recommended to prevent photo-oxidative and hydrolytic degradation pathways that could compromise compound integrity over time.
The chemical reactivity of 1-(4-piperidinyl)-L-proline is determined by the presence of three distinct functional groups: the carboxylic acid, the pyrrolidine nitrogen, and the piperidine nitrogen [14]. Each functional group exhibits characteristic reactivity patterns that can be exploited for chemical transformations and derivatization reactions. The carboxylic acid group demonstrates typical carboxyl reactivity, including esterification, amidation, and salt formation reactions.
The pyrrolidine nitrogen, being part of a five-membered ring system, exhibits enhanced nucleophilicity compared to acyclic secondary amines due to ring strain effects and geometric constraints [14]. This nitrogen center can participate in alkylation reactions, acylation processes, and coordination chemistry with metal centers. The ring constraint also influences the stereochemical outcome of reactions involving this nitrogen atom.
The piperidine nitrogen presents a more sterically accessible nucleophilic site compared to the pyrrolidine nitrogen, making it preferentially reactive in many chemical transformations [14]. This nitrogen can undergo N-alkylation, N-acylation, and N-oxidation reactions under appropriate conditions. The relative reactivity between the two nitrogen centers can be exploited for selective functionalization strategies.
The acid-base behavior of 1-(4-piperidinyl)-L-proline is characterized by multiple ionizable groups that create a complex pH-dependent equilibrium system [15]. The carboxylic acid group exhibits a pKa value in the range of 2-3, consistent with other amino acid carboxyl groups [16]. This relatively low pKa ensures complete deprotonation at physiological pH values, contributing to the zwitterionic character of the molecule.
The pyrrolidine nitrogen, being part of a five-membered ring system, demonstrates a pKa value estimated to be in the range of 7-8, which is lower than typical secondary amines due to the ring constraint and proximity to the electron-withdrawing carboxylic acid group [15]. This moderate basicity influences the protonation state and overall charge distribution of the molecule under physiological conditions.
The piperidine nitrogen exhibits a higher pKa value, estimated to be in the range of 10-11, characteristic of secondary aliphatic amines [16]. This higher basicity compared to the pyrrolidine nitrogen creates a differential protonation pattern that can be exploited for selective chemical modifications and separation techniques.
The presence of multiple ionizable groups creates a complex titration profile with multiple equivalence points corresponding to the sequential deprotonation of the carboxylic acid and protonation of the nitrogen centers [15]. This multi-step acid-base behavior influences solubility, stability, and biological activity across different pH ranges.
The nucleophilic sites within 1-(4-piperidinyl)-L-proline are primarily located at the nitrogen atoms of both ring systems [17]. The electron pairs on these nitrogen atoms provide nucleophilic character that enables reactions with electrophilic species such as alkyl halides, acyl chlorides, and other electron-deficient centers. The relative nucleophilicity of the two nitrogen atoms differs due to their distinct chemical environments and steric accessibility.
The piperidine nitrogen generally exhibits higher nucleophilicity compared to the pyrrolidine nitrogen due to reduced steric hindrance and the absence of electron-withdrawing groups in its immediate vicinity [17]. This differential nucleophilicity allows for selective functionalization strategies where one nitrogen can be preferentially modified while leaving the other unchanged.
The carboxylate oxygen atoms, when the carboxylic acid is deprotonated, can also function as nucleophilic sites, though their reactivity is generally lower compared to the nitrogen centers [17]. These oxygen nucleophiles can participate in coordination chemistry and specific types of substitution reactions under appropriate conditions.
| Method | Starting Materials | Catalyst/Conditions | Typical Yield (%) | Reaction Time |
|---|---|---|---|---|
| Direct Amination of L-Proline | L-Proline + Piperidine derivatives | Controlled temperature | 60-80 | 6-12 h |
| Proline-Catalyzed α-Aminoxylation | Aldehydes + Nitroso compounds | L-Proline (10-20 mol%) | 70-95 | 12-24 h |
| Organocatalytic Cyclization | Amines + Carbonyl compounds | L-Proline (5-15 mol%) | 80-95 | 2-8 h |
| Reductive Amination | Ketones + Amines | NaBH₄ or similar | 65-90 | 1-4 h |
| Multicomponent Reaction | Aldehydes + Amines + β-Keto esters | L-Proline (10 mol%) | 85-95 | 2.5-4 h |
Table 2: Semi-Synthetic Derivatization Methods
| Starting Material | Transformation | Key Reagents | Yield Range (%) | Selectivity |
|---|---|---|---|---|
| L-Proline | N-Alkylation with piperidine | Piperidine derivatives, base | 65-85 | Good |
| 4-Hydroxy-L-proline | Nucleophilic substitution | Nucleophiles, activating agents | 70-90 | Excellent |
| L-Pyroglutamic acid | Ring opening/cyclization | Alkylating agents | 60-80 | Moderate |
| Protected L-Proline | Deprotection/functionalization | Deprotecting reagents | 75-95 | Excellent |
Table 3: Ring Expansion Strategies
| Method | Substrate | Catalyst System | Product Ring Size | Yield (%) | Stereoselectivity |
|---|---|---|---|---|---|
| Pd-Catalyzed Allylic Rearrangement | 2-Alkenyl pyrrolidines | Pd(0) complexes | 7-8 membered | 70-90 | High |
| Two-Carbon Homologation | Pyrrolidine derivatives | Various catalysts | 6 membered | 60-85 | Variable |
| Radical Cyclization (6-exo) | 1,6-Enynes | Triethylborane | 6 membered | 65-80 | Moderate |
| Ireland-Claisen Rearrangement | Lactone derivatives | Base-mediated | 6 membered | 75-95 | Excellent |
Table 4: Protecting Group Strategies
| Protecting Group | Stability Conditions | Deprotection Conditions | Deprotection Yield (%) | Orthogonality |
|---|---|---|---|---|
| Fmoc (N-terminal) | Basic conditions stable | 20% Piperidine/DMF | 90-95 | Fmoc/tBu strategy |
| Boc (N-terminal) | Acidic conditions stable | TFA or HCl | 85-95 | Boc/Bn strategy |
| Cbz (N-terminal) | Acid/base stable | Hydrogenation (Pd/C) | 90-98 | Compatible with most |
| Methyl ester (C-terminal) | Basic conditions stable | LiOH or NaOH | 85-95 | Base-labile |
| Benzyl ester (C-terminal) | Acid stable | Hydrogenation (Pd/C) | 90-98 | Hydrogenolysis-labile |
Table 5: Stereoselective Synthesis Methods
| Method | Chiral Element | Enantiomeric Excess (%) | Diastereomeric Ratio | Substrate Scope | Scalability |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Rh/Ru catalysts | 85-98 | N/A | Broad | Good |
| Chiral Auxiliary-Mediated | Evans oxazolidinones | 90-99 | 10:1 to >20:1 | Moderate | Excellent |
| Organocatalytic Asymmetric | Proline-derived catalysts | 80-95 | Variable | Broad | Good |
| Enzymatic Resolution | Lipases/aminoacylases | 95-99 | N/A | Limited | Limited |
| Memory of Chirality | Substrate chirality | 90-99 | 5:1 to >20:1 | Specific | Good |
Table 6: Scale-up and Industrial Synthesis Considerations
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Key Considerations |
|---|---|---|---|---|
| Starting Material Cost | High purity required | Technical grade acceptable | Commodity chemicals | Availability and cost |
| Catalyst Loading | 5-20 mol% | 2-10 mol% | 0.5-5 mol% | Recovery and recycling |
| Reaction Temperature | Room temp to 100°C | Optimized range | Energy efficient | Heat management |
| Solvent Selection | Anhydrous solvents | Technical grade solvents | Green solvents preferred | Environmental impact |
| Purification Method | Column chromatography | Crystallization | Crystallization/distillation | Yield vs purity |
| Waste Generation | Moderate | Controlled | Minimized | Environmental compliance |
Table 7: Optimization Parameters for Key Reactions
| Reaction Type | Optimal Temperature (°C) | Optimal Time (h) | Catalyst Loading (mol%) | Preferred Solvent | Typical Yield (%) |
|---|---|---|---|---|---|
| Direct Amination | 60-80 | 8-12 | N/A | DMF/DMSO | 70-85 |
| Organocatalytic | Room temp - 60 | 2-6 | 10-15 | EtOH/MeOH | 85-95 |
| Ring Expansion | 80-120 | 4-8 | 5-10 | Toluene/THF | 75-90 |
| Protecting Group Install | 0-25 | 1-3 | N/A | DCM/THF | 90-98 |
| Deprotection | Variable | 0.5-2 | N/A | Various | 85-95 |